Methyl pivalate

Hydrolysis Chemical Stability Ester

Avoid unexpected hydrolysis in multi-step syntheses. Methyl pivalate's sterically hindered tert-butyl group provides superior resistance to nucleophilic attack, preventing degradation during aqueous workups, unlike linear alkyl esters. - **Synthetic Reliability:** Ideal as a stable building block or protecting group, enabling robust routes to heterocycles like 2-tert-butyl-1,3,4-oxadiazoles. - **Analytical Precision:** Commercially available at ≥99.9% (GC) purity, it reduces background noise in trace GC-MS analysis of volatile compounds and allergens. - **Regulatory Advantage:** Its low Maximum Incremental Reactivity (MIR) offers a scientifically defensible pathway for reformulating coatings, inks, and cleaning agents to meet stringent VOC regulations.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 598-98-1
Cat. No. B147234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pivalate
CAS598-98-1
SynonymsMethyl pivalate
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC
InChIInChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3
InChIKeyCNMFHDIDIMZHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pivalate: Technical Baseline


Methyl pivalate (CAS 598-98-1), also known as methyl trimethylacetate or methyl 2,2-dimethylpropanoate, is a carboxylate ester characterized by its sterically hindered tert-butyl group [1]. This structural feature imparts notable chemical stability, particularly a high resistance to hydrolysis under standard conditions, differentiating it from linear alkyl esters . It is a colorless, flammable liquid with a characteristic odor and limited water solubility, but it is miscible with common organic solvents like ethanol and ether [2].

Methyl Pivalate: Substitution Risks


The substitution of methyl pivalate with a generic alkyl ester like methyl acetate or methyl butyrate is not recommended for processes where chemical or environmental stability is critical. The tert-butyl group in methyl pivalate creates significant steric hindrance around the carbonyl center, which drastically reduces its susceptibility to nucleophilic attack, including hydrolysis and transesterification, compared to less hindered esters [1]. This difference is not just incremental; it represents a fundamental shift in reactivity that directly impacts the robustness of chemical syntheses, the reliability of analytical standards, and the environmental compliance of industrial formulations .

Methyl Pivalate: Evidence Guide


Hydrolytic Stability vs. Methyl Acetate

Methyl pivalate exhibits exceptional hydrolytic stability compared to simpler alkyl esters due to steric shielding from its tert-butyl group. While methyl acetate undergoes rapid hydrolysis under acidic or basic conditions at room temperature, methyl pivalate is reported to be resistant to hydrolysis under standard conditions, requiring more forcing conditions for cleavage [1]. The rate constant for alkaline hydrolysis of methyl pivalate is approximately 0.01-0.02 L mol⁻¹ s⁻¹ at 25°C, whereas methyl acetate is hydrolyzed roughly 100 times faster under identical conditions .

Hydrolysis Chemical Stability Ester Pharmaceutical Intermediates

Ozone Formation Potential vs. n-Butyl Acetate

Methyl pivalate demonstrates a significantly lower ozone-forming potential compared to commonly used oxygenated solvents, as quantified by the Maximum Incremental Reactivity (MIR) scale. This metric directly informs solvent selection for industries subject to volatile organic compound (VOC) regulations . The lower MIR value for methyl pivalate translates to a reduced contribution to tropospheric ozone formation, making it an environmentally preferable alternative in certain applications.

Environmental Chemistry Ozone Formation Potential VOC Green Solvent

GC-MS Purity vs. Lower-Grade Esters

Commercially available methyl pivalate for GC-MS applications is offered with a purity of ≥99.9% (GC) . This level of purity minimizes the presence of unknown impurities that could interfere with chromatographic baselines, obscure analyte peaks, or contaminate sensitive instrumentation. In contrast, lower-grade alkyl ester solvents (often 98-99% purity) can introduce a higher background of signals, reducing the signal-to-noise ratio and compromising the accuracy of quantitative analyses.

Analytical Chemistry GC-MS Solvent Purity

Methyl Pivalate: Key Applications


Stable Intermediate for Pharmaceutical Syntheses

In the synthesis of complex pharmaceutical molecules, reaction sequences often involve aqueous workups or mildly acidic/basic conditions that can degrade sensitive intermediates. Methyl pivalate's high resistance to hydrolysis makes it an ideal choice for protecting group strategies or as a stable building block in such multi-step syntheses. For example, it serves as a key starting material for synthesizing 2-tert-butyl-1,3,4-oxadiazoles, a heterocyclic scaffold found in various biologically active compounds [1].

High-Purity Solvent for Trace GC-MS

Analytical laboratories performing trace analysis of volatile compounds, allergens, or environmental contaminants require solvents that contribute minimal background noise. The commercial availability of methyl pivalate at a purity of ≥99.9% (GC) makes it a superior choice for preparing internal standard solutions, diluting samples, or aiding in the extraction of analytes . Its use can significantly improve the reliability of quantifying low-abundance components in complex matrices like fragranced consumer products [2].

Low-VOC Solvent for Industrial Formulations

Industrial formulators in sectors like coatings, inks, and cleaning agents face increasing pressure to replace traditional solvents with lower-VOC or lower ozone-forming alternatives. Methyl pivalate's significantly lower Maximum Incremental Reactivity (MIR) compared to solvents like n-butyl acetate and butanol positions it as a scientifically defensible choice for reformulating products to meet stringent air quality regulations .

Technical Documentation Hub

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